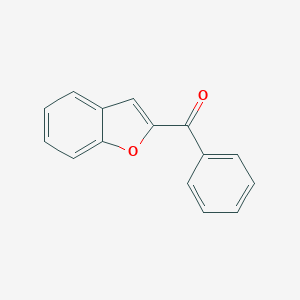

1-ベンゾフラン-2-イル(フェニル)メタノン

概要

説明

“1-Benzofuran-2-yl(phenyl)methanone” is a benzofuran derivative . It has been shown to have significant cytotoxicity and anticancer activity, as well as radical scavenging activities .

Synthesis Analysis

Benzofuran derivatives, such as “1-Benzofuran-2-yl(phenyl)methanone”, have been synthesized through various methods . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Molecular Structure Analysis

The molecular structure of “1-Benzofuran-2-yl(phenyl)methanone” is represented by the empirical formula C15H10O2 . The SMILES string representation is O=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3O2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1-Benzofuran-2-yl(phenyl)methanone” include its molecular weight of 222.24 and its solid form . The InChI key is DZRJNLPOTUVETG-UHFFFAOYSA-N .

科学的研究の応用

抗がん活性

2-ベンゾイルベンゾフラン: は、特に抗がん治療薬の開発において、腫瘍学の分野で有望であることが示されています . その誘導体は、乳がん、腎臓がん、表皮がんを含むさまざまなヒトがん細胞株に対して試験されています。この化合物ががん細胞の増殖を阻害する能力は、さらなる薬物開発およびがん治療戦略の潜在的な候補となっています。

抗菌剤

2-ベンゾイルベンゾフランを含むベンゾフラン誘導体の抗菌特性は、微生物耐性との闘いにおいて重要です . これらの化合物は、抗生物質耐性がますます問題となっている時代に重要な、新しい作用機序を提供する新規抗菌剤に組み込まれています。

抗菌用途

抗菌活性に加えて、2-ベンゾイルベンゾフランとその誘導体は、抗真菌および抗ウイルス特性を含む、より広範な抗菌効果を持っています . これにより、さまざまな感染症の治療法の開発において、用途の広い薬剤となっています。

複雑な有機分子の合成

合成有機化学において、2-ベンゾイルベンゾフランは、複雑な有機分子の構築のための構成要素として機能します . その構造は、独自のラジカル環化カスケードを可能にし、困難な多環式化合物の合成を可能にします。

天然物合成

2-ベンゾイルベンゾフラン: 誘導体は、広範な医薬品用途を持つ天然物に見られます . これらの天然化合物、特に医薬品や臨床医薬品候補の合成は、重要な研究分野です。

薬物開発

2-ベンゾイルベンゾフランの多様な薬理活性は、薬物開発において貴重な足場となります . 心血管疾患からウイルス感染症まで、さまざまな状態を治療する薬剤に存在することは、その治療の可能性を示しています。

将来の方向性

Benzofuran and its derivatives, including “1-Benzofuran-2-yl(phenyl)methanone”, have attracted considerable attention in the field of drug discovery due to their wide array of biological activities . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests promising future directions for the research and development of benzofuran-based compounds.

特性

IUPAC Name |

1-benzofuran-2-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRJNLPOTUVETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211802 | |

| Record name | Methanone, 2-benzofuranylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-40-8 | |

| Record name | 2-Benzoylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6272-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, 2-benzofuranylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZOYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1OLK6F7UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-Bibenzo[b]thiophene](/img/structure/B188847.png)

![Naphtho[1,2-b]thiophene, 2-bromo-3-methyl-](/img/structure/B188853.png)